2,5-Difluorophenylacetyl chloride

描述

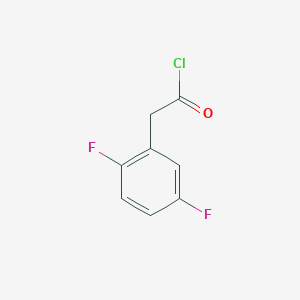

2,5-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

准备方法

2,5-Difluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,5-difluorophenylacetic acid with thionyl chloride in chloroform at elevated temperatures. The reaction typically proceeds as follows:

- Reaction with Thionyl Chloride:

Reagents: 2,5-difluorophenylacetic acid, thionyl chloride, chloroform.

Conditions: Heating at 80°C overnight.

:Reaction: C8H6F2O2+SOCl2→C8H5ClF2O+SO2+HCl

Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at room temperature. This method is often preferred for its milder reaction conditions.

化学反应分析

2,5-Difluorophenylacetyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution

Reagents: Amines, alcohols, thiols.

Conditions: Typically carried out in the presence of a base such as triethylamine.

Products: Corresponding amides, esters, and thioesters.

-

Hydrolysis

Reagents: Water or aqueous base.

Conditions: Room temperature or slightly elevated temperatures.

Products: 2,5-difluorophenylacetic acid.

-

Friedel-Crafts Acylation

Reagents: Aromatic compounds, aluminum chloride.

Conditions: Anhydrous conditions.

Products: Corresponding ketones.

科学研究应用

Medicinal Chemistry

2,5-Difluorophenylacetyl chloride serves as an important intermediate in the development of pharmaceuticals. Its ability to modify biomolecules allows for the synthesis of compounds that can interact with specific biological targets.

- Drug Development : It has been used to create derivatives that exhibit antiviral and antibacterial properties. For example, derivatives synthesized from this compound have shown significant activity against Dengue Virus and various bacterial strains.

Biological Research

The compound is utilized in the modification of peptides and proteins to study their structure and function. The acylating properties allow researchers to investigate enzyme activities and receptor interactions.

- Enzyme Inhibition Studies : Research has demonstrated its potential in inhibiting bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics.

Agrochemical Synthesis

In addition to medicinal applications, this compound is also involved in the synthesis of agrochemicals. Its reactivity makes it suitable for creating herbicides and pesticides that require specific chemical functionalities.

Study 1: Antiviral Efficacy

A study published in Nature Communications evaluated derivatives of this compound against Dengue Virus (DENV2). The most potent derivative exhibited an EC50 value significantly lower than control compounds, indicating strong antiviral activity.

Study 2: Antibacterial Potency

In a comparative study involving synthesized compounds derived from this chlorinated compound, some displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against Gram-positive bacteria. Modifications at the acetyl position were found to enhance antibacterial efficacy.

Study 3: Enzyme Interaction

Research on the interaction of this compound with bacterial DNA gyrase revealed that certain derivatives could effectively inhibit enzyme activity at low concentrations. Molecular docking studies confirmed strong binding affinity for the enzyme's active site, suggesting potential for developing new antibacterial agents.

作用机制

The mechanism of action of 2,5-difluorophenylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The presence of fluorine atoms in the benzene ring can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.

相似化合物的比较

2,5-Difluorophenylacetyl chloride can be compared with other similar compounds, such as:

Phenylacetyl Chloride: Lacks fluorine atoms, making it less reactive in certain nucleophilic substitution reactions.

2,4-Difluorophenylacetyl Chloride: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and selectivity in chemical reactions.

2,5-Dichlorophenylacetyl Chloride: Contains chlorine atoms instead of fluorine, leading to different electronic and steric effects.

The unique positioning of fluorine atoms in this compound provides distinct reactivity patterns and makes it a valuable compound in synthetic chemistry.

生物活性

2,5-Difluorophenylacetyl chloride is a chemical compound with the molecular formula CHClFO and a molecular weight of 190.57 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and as a biochemical tool in proteomics research.

The structural characteristics of this compound include:

- Functional Groups : Acetyl chloride and difluorophenyl groups.

- Physical State : Typically exists as a liquid at room temperature.

- Reactivity : Known for its reactivity with nucleophiles, making it useful in synthetic organic chemistry.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. For example, derivatives of acetyl chlorides are often used in the synthesis of antibiotics.

Enzyme Inhibition

Research has suggested that this compound may act as an inhibitor for specific enzymes. For instance, studies on similar compounds have shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to potential applications in cancer therapy due to the role of CDKs in tumor proliferation.

Case Studies

- Case Study on Enzyme Interaction :

-

Toxicological Assessment :

- An occupational poisoning incident involving chloroacetyl chloride highlighted the potential hazards associated with related compounds. Patients exposed to high concentrations exhibited severe neurological and respiratory symptoms, underscoring the importance of safety protocols when handling such chemicals .

Research Findings

Recent advancements in research have focused on the synthesis and application of this compound in various biochemical processes:

属性

IUPAC Name |

2-(2,5-difluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGHDMOEOHWRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。